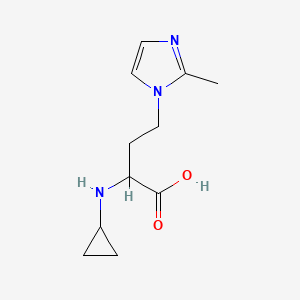
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is a synthetic organic compound that features both an imidazole ring and a cyclopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the cyclopropylamino group can engage in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-methyl-1H-imidazol-1-yl)acetic acid
- 3-(2-Methyl-1H-imidazol-1-yl)butanoic acid
- 2-Methyl-1H-Imidazole-1-Propanamine
Uniqueness
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is unique due to the presence of both the cyclopropylamino group and the imidazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-5-7-14(8)6-4-10(11(15)16)13-9-2-3-9/h5,7,9-10,13H,2-4,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
QEAVKKKMHPLUBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CCC(C(=O)O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
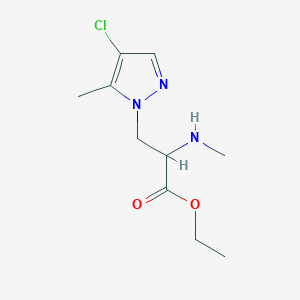
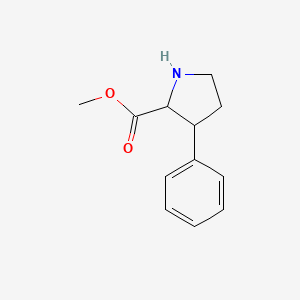
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

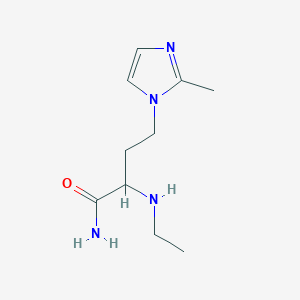
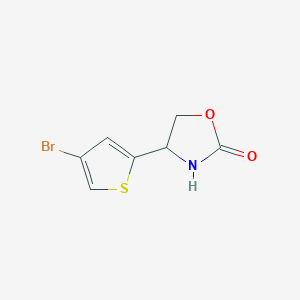
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
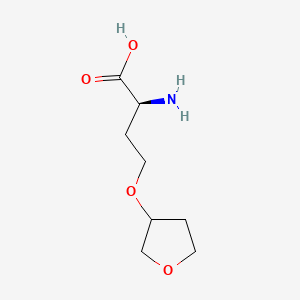
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
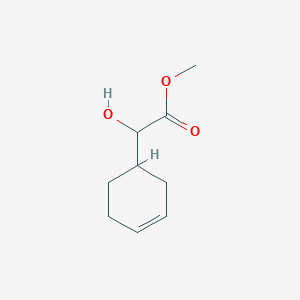
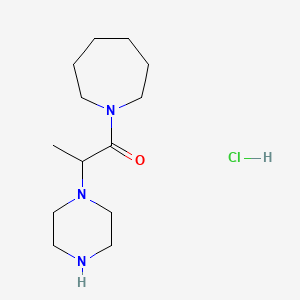

![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
